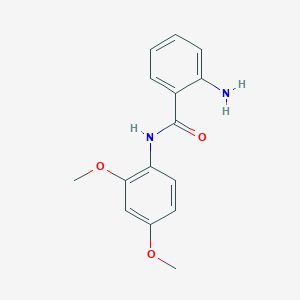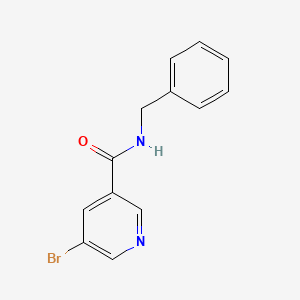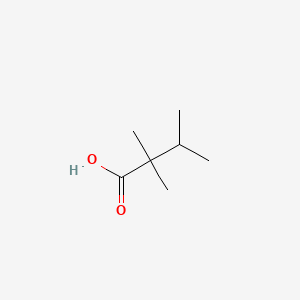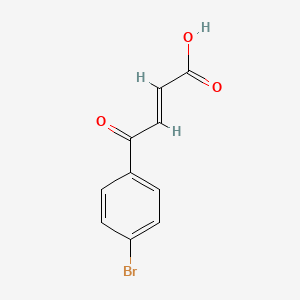
2-Amino-n-(2,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-n-(2,4-dimethoxyphenyl)benzamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Properties
Research has shown that derivatives of 2-Amino-n-(2,4-dimethoxyphenyl)benzamide, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, exhibit significant anticonvulsant properties. For instance, some compounds were found to be superior to phenytoin in the maximal electroshock seizure test, though they were inactive in other seizure models like the subcutaneous metrazol-induced seizure models (Lambert et al., 1995). Additionally, another study found 4-amino-N-(2,6-dimethylphenyl)benzamide to be effective in several animal models of anticonvulsant activity, demonstrating its potential as a new anticonvulsant (Robertson et al., 1987).
Amoebicidal Activity
A study investigated the synthesis of N-substituted 2-nitro-4,5-dimethoxybenzamides and anils of 2-amino-3-methoxy and 2-amino-4,5-dimethoxybenzoic acids, aiming to develop potent amoebicides. However, the compounds failed to show significant amoebicidal activity against Entamoeba histolytica (Misra et al., 1976).
Antiulcer Activities
In the realm of gastroenterology, derivatives of this compound, like 2-(3,4-dimethoxyphenyl)ethylamine derivatives, were synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats. One such derivative demonstrated significant antiulcer activity (Hosokami et al., 1992).
Synthetic Methodologies
Research has also been conducted on efficient synthetic methods for derivatives of this compound. For example, a study described a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are synthesized in high yields using a three-component reaction (Sabbaghan & Hossaini, 2012).
Novel Antineoplastic Agents
A novel antineoplastic agent, JS-38 (Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis (trifluoromethyl)-(9Cl)), was investigated for its metabolism and disposition in rats, revealing unique pharmacologic properties related to bone-marrow cell formation (Zhang et al., 2011).
Mécanisme D'action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and changes requires further investigation.
Biochemical Pathways
It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Analyse Biochimique
Biochemical Properties
2-Amino-n-(2,4-dimethoxyphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism. Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its biochemical activity and overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, thereby affecting its overall biochemical effects .
Propriétés
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSQRQNCHSXYMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358583 |
Source


|
| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93988-27-3 |
Source


|
| Record name | 2-amino-n-(2,4-dimethoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Azaspiro[4.4]nonan-3-one](/img/structure/B1268585.png)





![[Bromo(difluoro)methyl]benzene](/img/structure/B1268598.png)


